![molecular formula C8H13N3 B6234225 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine CAS No. 1443282-63-0](/img/no-structure.png)

2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine

货号 B6234225

CAS 编号:

1443282-63-0

分子量: 151.2

InChI 键:

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

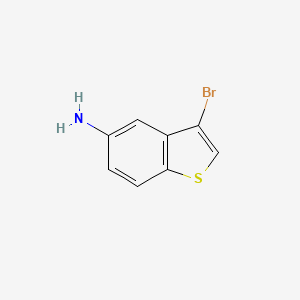

Imidazo[1,2-d][1,4]diazepines are a class of compounds that contain a diazepine ring fused with an imidazole ring . These compounds are of interest in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-d][1,4]diazepines consists of a seven-membered diazepine ring fused with a five-membered imidazole ring . The specific structure of “2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine” would include a methyl group at the 2-position of the imidazole ring.Chemical Reactions Analysis

The chemical reactions of imidazo[1,2-d][1,4]diazepines would depend on the specific substituents present on the rings . Without more specific information, it’s difficult to predict the chemical reactions of “this compound”.Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-d][1,4]diazepines would depend on the specific substituents present on the rings . Without more specific information, it’s difficult to predict the properties of “this compound”.作用机制

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine involves the condensation of 2-aminobenzimidazole with ethyl acetoacetate followed by cyclization and subsequent reduction.", "Starting Materials": [ "2-aminobenzimidazole", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzimidazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in acetic acid and add sodium ethoxide (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain a yellow solid, which is then dissolved in methanol.", "Step 4: Add sodium borohydride (1.2 equiv) to the methanol solution and stir at room temperature for 2 hours.", "Step 5: Acidify the reaction mixture with acetic acid and extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain a yellow solid, which is purified by column chromatography to yield 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine." ] } | |

CAS 编号 |

1443282-63-0 |

分子式 |

C8H13N3 |

分子量 |

151.2 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

3-bromo-1-benzothiophen-5-amine

98434-36-7

4-(oxolan-3-yloxy)-1H-pyrazole

1893850-80-0

8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

1554426-50-4